

Synthesis of 3-Hydroxy-5-methylbenzoic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzoic acid

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Abstract

3-Hydroxy-5-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document provides detailed application notes and experimental protocols for the chemical synthesis of **3-Hydroxy-5-methylbenzoic acid**. The protocols are based on established synthetic routes, offering researchers reliable methods for obtaining this key intermediate. Data is presented in a clear, tabular format for easy comparison, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.

Introduction

3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxyl group on a toluene backbone, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the preparation of various biologically active compounds, including thrombin inhibitors for the treatment of coagulation disorders.^[1] This document outlines two primary methods for the synthesis of **3-Hydroxy-5-methylbenzoic acid**.

Synthesis Protocols

Two distinct synthetic pathways for the preparation of **3-Hydroxy-5-methylbenzoic acid** are detailed below. The first is a documented procedure starting from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, and the second is a proposed method based on the Kolbe-Schmitt reaction of 3,5-dimethylphenol.

Protocol 1: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-

This protocol is adapted from a known procedure and involves the reaction of an oxo compound with magnesium oxide followed by an acidic workup.^{[1][2][3]}

Experimental Protocol:

- **Reaction Setup:** To a suitable reaction vessel, add 57 g (0.21 mol) of the oxo compound (2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, CAS: 100118-65-8) and 450 mL of water.
- **Addition of Reagent:** To the stirred suspension, add 38.1 g (0.945 mol) of magnesium oxide. The reaction mixture will immediately turn a dark reddish-orange color, which will gradually fade to a light brown over approximately 15 minutes.
- **Heating:** Heat the reaction mixture with continuous stirring for 30 minutes.
- **Filtration:** After heating, filter the hot mixture to remove the excess magnesium oxalate and magnesium oxide.
- **Washing:** Wash the residue with warm water and combine the filtrates.
- **Concentration:** Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.
- **Precipitation:** Slowly add the concentrated solution to a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water (1:1, v/v). A precipitate will form.
- **Isolation:** Filter the precipitate, wash with cold water, and dry.
- **Purification:** Recrystallize the crude product from water to afford **3-hydroxy-5-methylbenzoic acid** as a light brown solid.

Quantitative Data:

Parameter	Value	Reference
Starting Material	2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-	[1][2][3]
Starting Material Amount	57 g (0.21 mol)	[1][2][3]
Magnesium Oxide Amount	38.1 g (0.945 mol)	[1][2][3]
Water Volume	450 mL	[1][2][3]
Reaction Time	30 minutes	[1][2][3]
Product Yield	13.43 g (42%)	[1][2][3]
Melting Point	202-203 °C	[1][2][3]
¹ H NMR (D ₂ O)	δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)	[1][2][3]
¹³ C NMR (D ₂ O)	δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26	[1][2][3]

Reaction Pathway:

2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C- (CAS: 100118-65-8)

1. MgO, H₂O, Heat
2. HCl, H₂O

3-Hydroxy-5-methylbenzoic acid

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Synthesis of **3-Hydroxy-5-methylbenzoic acid** from an oxo compound.

Protocol 2: Proposed Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols to produce hydroxybenzoic acids.[4][5][6][7] This proposed protocol adapts the general principles of the Kolbe-Schmitt reaction for the synthesis of **3-Hydroxy-5-methylbenzoic acid** from 3,5-dimethylphenol.

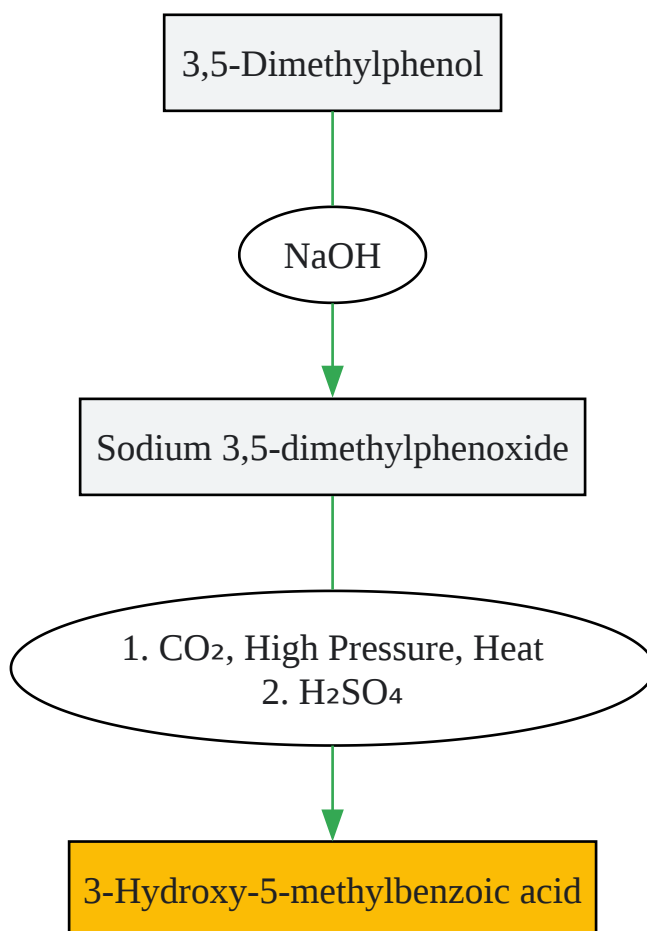
Experimental Protocol:

- **Formation of Phenoxide:** In a suitable pressure-resistant reaction vessel, dissolve 3,5-dimethylphenol in an equimolar amount of aqueous sodium hydroxide.
- **Drying:** Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium 3,5-dimethylphenoxide. It is critical that the phenoxide is anhydrous for the reaction to proceed efficiently.
- **Carboxylation:** Place the dry sodium 3,5-dimethylphenoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.
- **Reaction Time:** Maintain these conditions for several hours to ensure complete carboxylation.
- **Work-up:** After cooling the reactor, dissolve the resulting sodium salt of **3-hydroxy-5-methylbenzoic acid** in water.
- **Acidification:** Acidify the aqueous solution with a mineral acid, such as sulfuric acid or hydrochloric acid, to precipitate the **3-Hydroxy-5-methylbenzoic acid**.
- **Purification:** The crude product can be purified by recrystallization from hot water.

Anticipated Quantitative Data (Based on similar reactions):

Parameter	Anticipated Value	Reference
Starting Material	3,5-Dimethylphenol	[8][9]
Base	Sodium Hydroxide	[4][5]
Carboxylating Agent	Carbon Dioxide	[4][5]
Temperature	125-150 °C	[4][5]
Pressure	~100 atm	[4][5]
Product Yield	Moderate to High	[10]
Melting Point	~210 °C	[1]

Reaction Pathway:

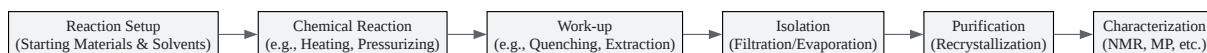


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Kolbe-Schmitt synthesis of **3-Hydroxy-5-methylbenzoic acid**.

General Experimental Workflow

The overall process for the synthesis and purification of **3-Hydroxy-5-methylbenzoic acid** can be summarized in the following workflow.



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General workflow for synthesis and purification.

Conclusion

The protocols provided herein offer robust methods for the synthesis of **3-Hydroxy-5-methylbenzoic acid**, a key intermediate for various applications in research and development. The choice of protocol may depend on the availability of starting materials and the desired scale of the synthesis. For a well-documented procedure with characterized product data, Protocol 1 is recommended. For a more classical approach utilizing readily available starting materials, the proposed Kolbe-Schmitt reaction in Protocol 2 presents a viable alternative. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.

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